4-Bromo-N-methyl-3-(trifluoromethyl)benzamide - 1518956-79-0

4-Bromo-N-methyl-3-(trifluoromethyl)benzamide

Catalog Number: EVT-1696521
CAS Number: 1518956-79-0
Molecular Formula: C9H7BrF3NO
Molecular Weight: 282.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[(R,R)-(E)-1-(3,4-Dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide (DNK333)

  • Compound Description: DNK333 is a potent and balanced dual neurokinin (tachykinin) NK(1)/NK(2) receptor antagonist. It exhibits high affinity for cloned human NK(1) and NK(2) receptors, with pKi values of 8.38 and 8.02, respectively []. DNK333 demonstrates favorable pharmacokinetic properties in guinea pigs after oral administration. It also shows in vivo activity in models of substance P- and neurokinin A (NKA)-induced bronchoconstriction in guinea pigs (intravenous administration) and squirrel monkeys (oral administration) [].
  • Compound Description: This entry refers to a series of mono-Mannich bases investigated for their antimalarial activity. These compounds contain either a chloro or a trifluoromethyl group at the 7th position of a quinoline ring, linked to a biphenyl moiety []. Many of these compounds demonstrated potent in vitro activity against Plasmodium falciparum, with IC50 values in the range of 50-100 nM, compared to chloroquine (20-40 nM) []. Interestingly, the biphenyl-2-ol derivatives generally exhibited greater potency than their biphenyl-4-ol counterparts [].

3-Bromo-N-{(2S)-2-(4-fluorophenyl)-4-[3-(4-acetylpiperazin-1-yl)azetidin-1-yl]butyl}-N-methyl-5-(trifluoromethyl)benzamide fumarate

  • Compound Description: This compound and its crystalline forms are being investigated for the treatment of gastrointestinal disorders [].

N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709)

  • Compound Description: RAF709 is a potent, selective, and efficacious B/C RAF inhibitor specifically designed to target RAS mutant cancers []. The development of RAF709 involved a meticulous balance between solubility and potent cellular activity, including suppression of pMEK and proliferation in KRAS mutant tumor cell lines []. A crucial design element was the incorporation of a tetrahydropyranyl oxy-pyridine derivative, which aimed to improve solubility by disrupting crystal packing observed in earlier lead compounds [].

3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

  • Compound Description: AP24534 is a potent, orally active, pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, demonstrating efficacy even against the T315I gatekeeper mutant, a mutation associated with resistance to currently approved BCR-ABL inhibitors []. A key structural element of AP24534 is its carbon-carbon triple bond linker, which effectively accommodates the steric bulk imposed by the Ile315 side chain in the T315I mutant []. AP24534 exhibits potent inhibition of both native BCR-ABL and the T315I mutant (low nM IC50s) and effectively inhibits the proliferation of corresponding Ba/F3-derived cell lines []. Oral administration of AP24534 significantly increased the survival of mice injected with BCR-ABL(T315I)-expressing Ba/F3 cells []. These promising results, along with a favorable ADME profile, support the potential of AP24534 as an effective treatment for chronic myeloid leukemia (CML), particularly in patients with resistance to existing therapies [].

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

  • Compound Description: CHMFL-ABL/KIT-155 stands out as a potent type II ABL/c-KIT dual kinase inhibitor with a unique hinge-binding mode []. Unlike typical type II inhibitors, CHMFL-ABL/KIT-155 utilizes a hydrogen bond between the NH on the kinase backbone and its carbonyl oxygen for hinge binding []. This distinct interaction contributes to its potent inhibition of both purified ABL (IC50: 46 nM) and c-KIT kinase (IC50: 75 nM) []. CHMFL-ABL/KIT-155 exhibits high selectivity (S Score (1) = 0.03) against a panel of 468 kinases/mutants in the KINOMEscan assay []. It demonstrates strong antiproliferative activity against BCR-ABL/c-KIT-driven CML/GISTs cancer cell lines by blocking BCR-ABL/c-KIT-mediated signaling pathways, leading to cell cycle arrest and apoptosis []. The compound also exhibits favorable oral pharmacokinetic properties and effectively suppresses tumor growth in K562 (CML) and GIST-T1 (GISTs) xenograft mouse models [].

5-(Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzamide (Compound 1a)

  • Compound Description: This compound exhibits potential for treating neoplastic diseases, such as leukemia [].

2-Methyl-3-trifluoromethyl phenylamine

    N-Meth­yl-3-(4-bromo-1H-pyrrole-2-carbon­yl)amino­propionitrile

    • Compound Description: Synthesized through the condensation of N-methyl-3-aminopropionitrile with 4-bromo-2-trichloroacetylpyrrole [].

    3-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]-N-[3-(trifluoromethyl)phenyl]benzamide

    • Compound Description: This benzamide derivative exhibits potent anti-tuberculosis activity in vitro, effectively inhibiting the growth of both drug-susceptible and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis []. Molecular docking studies suggest that this compound targets the enoyl-[acyl-carrying protein]-reductase (NADH) (InhA) enzyme, a key enzyme involved in mycolic acid biosynthesis in M. tuberculosis []. The compound forms a stable complex with InhA, with a binding free energy (ΔG) of -11.9 kcal/mol, indicating high affinity []. The binding mode of this compound is similar to that of isoniazid, suggesting a similar mechanism of action []. Furthermore, in silico analysis reveals that this benzamide derivative possesses favorable bioavailability parameters, including good absorption in the gastrointestinal tract, no P-glycoprotein binding, and potential to inhibit specific cytochrome P450 isoforms (CYP2C19, CYP2C9, CYP2D6, CYP3A) [].

    N-(3-((1-Isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3-(trifluoromethyl)benzamide (CHMFL-KIT-110)

    • Compound Description: CHMFL-KIT-110 is a highly selective type II c-KIT kinase inhibitor, demonstrating potential as a treatment for gastrointestinal stromal tumors (GISTs) []. Unlike broader-spectrum inhibitors like Imatinib and Sunitinib, CHMFL-KIT-110 shows a high degree of selectivity for c-KIT, lacking activity against ABL and FLT3 kinases []. This selectivity translates into potent antiproliferative effects against GIST cell lines, with GI50 values of 0.021 μM (GIST-T1) and 0.043 μM (GIST-882) []. CHMFL-KIT-110 effectively inhibits c-KIT-mediated signaling pathways, inducing apoptosis and cell cycle arrest in GIST cells []. Preclinical studies highlight its acceptable bioavailability (36%) and significant suppression of tumor growth in GIST-T1 xenograft models without significant toxicity []. These findings support the potential of CHMFL-KIT-110 as a promising drug candidate for GISTs [].

    N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311)

    • Compound Description: BMS-795311 belongs to a series of triphenylethanamine (TPE) derivatives developed as potent and orally available cholesteryl ester transfer protein (CETP) inhibitors []. CETP inhibitors are being investigated for their potential to raise HDL-C levels and reduce atherosclerosis by enhancing reverse cholesterol transport (RCT) []. In preclinical studies, BMS-795311 effectively inhibited CETP activity and increased HDL cholesterol content and size in animal models []. Notably, unlike some earlier CETP inhibitors (e.g., torcetrapib), BMS-795311 did not exhibit adverse effects like blood pressure increase or increased aldosterone synthase activity, suggesting a favorable safety profile []. These promising findings led to the advancement of BMS-795311 into preclinical safety studies [].
    • Compound Description: This refers to a series of benzamide derivatives with various alkyl or aryl substituents on the carbamothioyl nitrogen. The compounds and their corresponding nickel(II) and copper(II) complexes were characterized using techniques like FT-IR, 1H-NMR spectroscopy, and X-ray crystallography []. The studies revealed that the metal complexes adopt a neutral, distorted square planar geometry [].

    4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (Nilotinib)

    • Compound Description: Nilotinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML). Amorphous nilotinib exhibits low solubility, leading to limited bioavailability and a pronounced food effect []. To address this, soluble pharmaceutical compositions have been developed, utilizing organic acids as solubilizing agents to enhance nilotinib's bioavailability and mitigate the food effect []. These compositions, formulated as solid oral dosage forms like capsules and tablets, offer improved therapeutic potential for nilotinib [].

    4-Bromo-1-methyl-3(5)-trifluoromethyl-1H-pyrazole

      4'-Cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide (ICI 176334)

      • Compound Description: ICI 176334 is a nonsteroidal antiandrogen that exhibits potent activity []. It has been successfully resolved into its enantiomers, and the absolute configuration of the more active enantiomer has been determined to be R [].

      MMV665953 {1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea} and MMV665807 {5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide}

        N-Methyl-piperazine chalcones

        • Compound Description: This entry refers to a series of N-methyl-piperazine chalcones designed and synthesized as potential dual inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE) for treating neurodegenerative diseases like Alzheimer's disease (AD) []. Among these compounds, the 3-trifluoromethyl-4-fluorinated derivative (2k) exhibited the most potent and selective inhibition against MAO-B (IC50 = 0.71 μM, SI = 56.34) []. Compound 2k also effectively inhibited AChE (IC50 = 8.10 μM), demonstrating its multi-target activity []. Docking simulations revealed that 2k forms multiple interactions with the MAO-B active site, contributing to its potent inhibition []. In silico studies suggest favorable pharmacokinetic properties for 2k, including the ability to penetrate the blood-brain barrier (BBB), further supporting its potential for treating neurodegenerative diseases [].

        N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB) and N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB)

          4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate

          • Compound Description: This compound, a benzamide derivative, features a trifluoromethyl group at the meta position and a methoxy group at the para position of the benzamide ring []. Crystallographic analysis reveals that the molecule exists as a monohydrate and forms a complex network of hydrogen bonds in the solid state []. These hydrogen bonds involve the water molecule, the amide group, and the pyridine ring, contributing to the stability of the crystal lattice []. The presence of π-π stacking interactions between adjacent pyridine and benzene rings further stabilizes the three-dimensional architecture of the crystal [].

          3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-Bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide

          • Compound Description: These benzamide derivatives, substituted with fluorine, bromine, and iodine at the meta position, were investigated for their structural properties []. Crystallographic analysis revealed that the fluorine derivative crystallized with two independent molecules in the asymmetric unit, while the bromine and iodine derivatives had one molecule in the asymmetric unit []. The dihedral angles between the benzamide and phenyl rings varied depending on the halogen substituent [].

          3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide

          • Compound Description: This benzamide derivative exhibits an interesting case of concomitant dimorphism, where two distinct crystalline forms, Form I and Form II, coexist []. Form I, a triclinic structure with Z′ = 2, transforms into Form II, a monoclinic structure with Z′ = 4, upon heating []. Remarkably, this solid-to-solid phase transition occurs simultaneously with melting, making it an extremely rare phenomenon []. Despite their different crystal packing arrangements, both forms have similar density and lattice energy []. The conformational differences in the molecules within the asymmetric unit and the intermolecular interactions contribute to the observed polymorphism [].

          4-Bromo-N-(2-hydroxyphenyl)benzamide

          • Compound Description: This benzamide derivative features a bromine atom at the para position and a hydroxy group at the ortho position of the phenyl ring attached to the amide nitrogen []. Crystallographic analysis reveals that the molecule adopts a non-planar conformation, with the aromatic rings twisted relative to the central amide group []. The crystal structure is stabilized by O-H···O and N-H···O hydrogen bonds, forming chains along the [] direction []. Additional weak C-H···O hydrogen bonds link these chains, creating sheets parallel to (100) and forming ring motifs within the crystal lattice [].

          Bis(4-bromo-N-(di-n-butylcarbamothioyl)benzamido) copper(II) complex

          • Compound Description: This complex consists of a copper(II) ion coordinated to two molecules of a 4-bromo-N-(di-n-butylcarbamothioyl)benzamide ligand []. X-ray crystallography studies confirmed its triclinic crystal system and P-1 space group []. The crystal structure reveals weak C-H···N, C-H···S, and C-H···Br hydrogen-bonding interactions contributing to its stability [].

          Bis(4-bromo-N-(diethylcarbamothioyl)benzamido)nickel(II) complex

          • Compound Description: This complex features a nickel(II) ion coordinated to two molecules of a 4-bromo-N-(diethylcarbamothioyl)benzamide ligand []. X-ray crystallography analysis determined its monoclinic crystal system and P21/c space group []. The nickel atom exhibits a distorted square planar geometry due to its coordination with two sulfur and two oxygen atoms from the ligands [].

          3-(2-Imidazo[1,2-b]pyridazin-3-yl-ethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]- benzamide hydrobromide (Ponatinib hydrobromide)

            3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide and its monohydrochloride salt

            • Compound Description: This entry refers to the free base form and the monohydrochloride salt of a potent kinase inhibitor [, ]. Crystallographic studies have been conducted on different crystalline forms of both the free base and the salt, revealing distinct packing arrangements and intermolecular interactions [, ]. These differences in solid-state properties can influence important pharmaceutical characteristics, such as solubility, stability, and bioavailability.

            2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

            • Compound Description: A novel, thermodynamically stable crystalline form of this compound has been identified, offering advantages for the stability of suspension formulations [].

            [Co(C10H10BF6N4)(C15H13BF9N6)]

            • Compound Description: This cobalt(II) complex exists as a polymorph of a previously reported structure []. The cobalt atom is coordinated by five imine N atoms and one H atom in an agostic B-H···Co interaction []. The structure also exhibits weak intra- and intermolecular C-F···π interactions [].

            N-Benzyl-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propanamine (N-benzylflouoxetine)

            • Compound Description: N-benzylflouoxetine is the N-benzyl derivative of the antidepressant fluoxetine. In the crystal structure, the dihedral angles between the aromatic rings A, B, and C are 76.77(12)°, 17.05(14)°, and 89.66(14)°, respectively []. The crystal packing is stabilized by C-H···π interactions, forming one-dimensional chains along the [] direction [].

            N-(4-Bromo-2-nitrophenyl)-N-methyl-N'-(quinolin-4-ylmethylene)hydrazine

            • Compound Description: This compound features a quinoline ring linked to a substituted phenylhydrazine moiety via a methylene bridge []. The molecule adopts a non-planar conformation, with a dihedral angle of 20.8(1)° between the quinoline and phenyl rings []. The N-N bond length of 1.359(3) Å is consistent with a typical N-N single bond [].

            4-[(7-Bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(3-pyridylmethyl)benzamide (CB38065)

            • Compound Description: CB38065 is a potent cytotoxic agent that targets nicotinamide phosphoribosyltransferase (Nampt) []. Structure-activity relationship studies identified key structural features contributing to its activity, including a 3-pyridylmethylamide substituent, a 3,3-dimethylallyl group, and a quinazolin-4-one or 1,2,3-benzotriazin-4-one moiety [].

            Properties

            CAS Number

            1518956-79-0

            Product Name

            4-Bromo-N-methyl-3-(trifluoromethyl)benzamide

            IUPAC Name

            4-bromo-N-methyl-3-(trifluoromethyl)benzamide

            Molecular Formula

            C9H7BrF3NO

            Molecular Weight

            282.06 g/mol

            InChI

            InChI=1S/C9H7BrF3NO/c1-14-8(15)5-2-3-7(10)6(4-5)9(11,12)13/h2-4H,1H3,(H,14,15)

            InChI Key

            UIHCVLDSWXSWMA-UHFFFAOYSA-N

            SMILES

            CNC(=O)C1=CC(=C(C=C1)Br)C(F)(F)F

            Canonical SMILES

            CNC(=O)C1=CC(=C(C=C1)Br)C(F)(F)F

            Product FAQ

            Q1: How Can I Obtain a Quote for a Product I'm Interested In?
            • To receive a quotation, send us an inquiry about the desired product.
            • The quote will cover pack size options, pricing, and availability details.
            • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
            • Quotations are valid for 30 days, unless specified otherwise.
            Q2: What Are the Payment Terms for Ordering Products?
            • New customers generally require full prepayment.
            • NET 30 payment terms can be arranged for customers with established credit.
            • Contact our customer service to set up a credit account for NET 30 terms.
            • We accept purchase orders (POs) from universities, research institutions, and government agencies.
            Q3: Which Payment Methods Are Accepted?
            • Preferred methods include bank transfers (ACH/wire) and credit cards.
            • Request a proforma invoice for bank transfer details.
            • For credit card payments, ask sales representatives for a secure payment link.
            • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
            Q4: How Do I Place and Confirm an Order?
            • Orders are confirmed upon receiving official order requests.
            • Provide full prepayment or submit purchase orders for credit account customers.
            • Send purchase orders to sales@EVITACHEM.com.
            • A confirmation email with estimated shipping date follows processing.
            Q5: What's the Shipping and Delivery Process Like?
            • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
            • You can use your FedEx account; specify this on the purchase order or inform customer service.
            • Customers are responsible for customs duties and taxes on international shipments.
            Q6: How Can I Get Assistance During the Ordering Process?
            • Reach out to our customer service representatives at sales@EVITACHEM.com.
            • For ongoing order updates or questions, continue using the same email.
            • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

            Quick Inquiry

             Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.